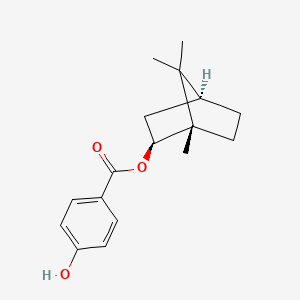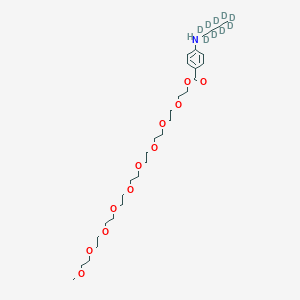
PtdIns-(4,5)-P2 (1,2-dipamitoyl)-d62 (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PtdIns-(4,5)-P2 (1,2-dipalmitoyl)-d62 (sodium salt) contains 62 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions of each fatty acyl chain. It is intended for use as an internal standard for the quantification of PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-mass spectrometry. The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-4,5-P2-(1,2-dipalmitoyl)-d62 is a synthetic analog of natural PtdIns containing deuterated C16:0 fatty acids at the sn-1 and sn-2 positions. This synthetic standard features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound. The natural compound is the product of phosphatidylinositol 4-phosphate 5-kinase acting on PtdIns-(4)-P1. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
Propriétés
Formule moléculaire |
C41H16D62O19P3 · 3Na |
|---|---|
Poids moléculaire |
1099.3 |
InChI |
InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47 |
Clé InChI |
HKWJHKSHEWVOSS-ZOXFJUOSSA-K |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1OP([O-])(OCC(COC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2 |
Synonymes |
DPPI-4,5-P2-d62; Phosphatidylinositol-4,5-diphosphate C16-d62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-bis(2,2,2-trichloroethoxysulfonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B1151794.png)
![2-[(4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid](/img/structure/B1151797.png)



![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)
